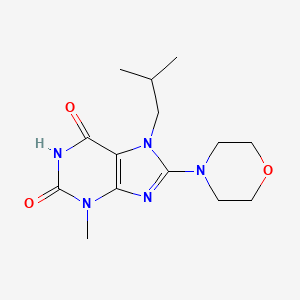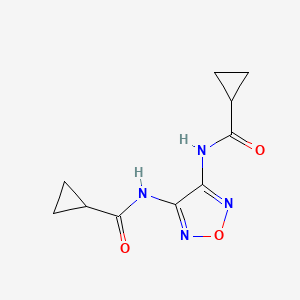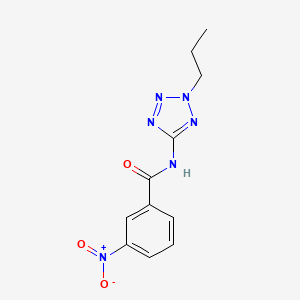
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione, also known as NBQX, is a potent and selective non-competitive antagonist of the AMPA receptor, which is a subtype of glutamate receptor. NBQX has been widely used in scientific research to investigate the role of AMPA receptors in various physiological and pathological processes.
Mechanism of Action
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione acts as a non-competitive antagonist of the AMPA receptor by binding to the receptor site and preventing the binding of glutamate, which is the natural ligand of the receptor. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the excitatory neurotransmission and synaptic plasticity, which is essential for learning and memory.
Biochemical and Physiological Effects:
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been shown to have potent and selective effects on the AMPA receptor, with little or no activity on other glutamate receptor subtypes. In vitro studies have demonstrated that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can effectively block the activity of AMPA receptors in various brain regions, including the hippocampus, cortex, and cerebellum. In vivo studies have shown that 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can reduce the severity and duration of seizures in animal models of epilepsy, and improve the outcome of stroke and traumatic brain injury.
Advantages and Limitations for Lab Experiments
The advantages of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in lab experiments are its potency and selectivity for the AMPA receptor, which allows researchers to investigate the specific roles of these receptors in various physiological and pathological processes. However, the limitations of using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione are its potential off-target effects and non-specific binding to other proteins, which may affect the interpretation of the results.
Future Directions
There are several future directions for the use of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in scientific research. Firstly, researchers can investigate the specific roles of AMPA receptors in different brain regions and cell types, using 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione as a pharmacological tool. Secondly, researchers can explore the potential therapeutic applications of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione in various neurological and psychiatric disorders, such as epilepsy, stroke, and depression. Thirdly, researchers can develop new analogs of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione with improved potency, selectivity, and pharmacokinetic properties, to facilitate its use in clinical settings.
Synthesis Methods
The synthesis of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione involves a series of chemical reactions, starting from 2-nitrophenol and tert-butyl acetoacetate. The intermediate product is then treated with phosgene and ammonia to obtain the final product. The yield of 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione synthesis is about 50-60%, and the purity can be further improved by recrystallization.
Scientific Research Applications
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione has been extensively used in scientific research to study the function and regulation of AMPA receptors in the central nervous system. AMPA receptors play a crucial role in synaptic transmission and plasticity, which are essential for learning and memory. By blocking the activity of AMPA receptors, 2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione can help researchers to investigate the specific roles of these receptors in various physiological and pathological processes, such as epilepsy, stroke, and neurodegenerative diseases.
properties
IUPAC Name |
2-tert-butyl-5-(4-nitrophenoxy)isoindole-1,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16N2O5/c1-18(2,3)19-16(21)14-9-8-13(10-15(14)17(19)22)25-12-6-4-11(5-7-12)20(23)24/h4-10H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWOUTGRUVWSAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1C(=O)C2=C(C1=O)C=C(C=C2)OC3=CC=C(C=C3)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16N2O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
340.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-tert-butyl-5-(4-nitrophenoxy)-1H-isoindole-1,3(2H)-dione | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![4-[(3-cyclopentylpropanoyl)amino]benzamide](/img/structure/B5698967.png)
![5-{[(4-nitrophenyl)acetyl]amino}isophthalic acid](/img/structure/B5698974.png)
![N-{[(2,6-dimethylphenyl)amino]carbonothioyl}-2,6-dimethoxybenzamide](/img/structure/B5698982.png)
![2-[5-(1,3-benzothiazol-2-yl)-2-furyl]benzoic acid](/img/structure/B5698984.png)
![2-(2-fluorophenyl)-5-{[2-(4-morpholinyl)ethyl]amino}-1,3-oxazole-4-carbonitrile](/img/structure/B5698995.png)
![1-cyclopropyl-2-[(1-phenyl-1H-tetrazol-5-yl)thio]ethanone](/img/structure/B5699006.png)


![3-{2-[(3-methylphenyl)amino]-1,3-thiazol-4-yl}-2H-chromen-2-one](/img/structure/B5699040.png)

